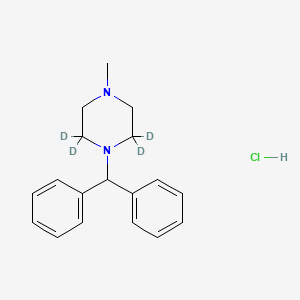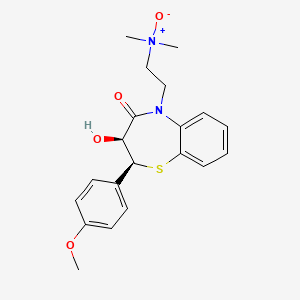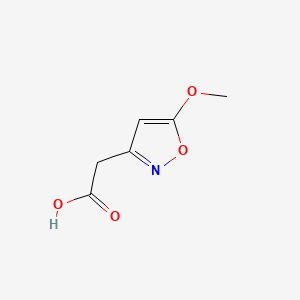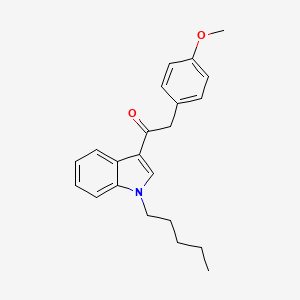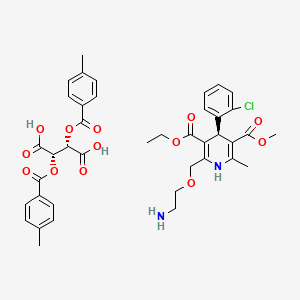
(S)-Amlodipine Di-p-Toluoyl-D-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a chiral compound used in various scientific and industrial applications. It is a derivative of amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The di-p-toluoyl-D-tartrate salt form enhances the compound’s stability and solubility, making it suitable for various research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves several steps, starting from the synthesis of amlodipine. The key steps include:
Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.
Resolution of Enantiomers: The racemic mixture of amlodipine is resolved into its enantiomers using di-p-toluoyl-D-tartaric acid. This is achieved through the formation of diastereomeric salts, which are then separated by crystallization.
Formation of this compound: The (S)-enantiomer of amlodipine is reacted with di-p-toluoyl-D-tartaric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Synthesis: The initial steps of synthesizing amlodipine are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Enantiomeric Resolution: Advanced techniques such as high-performance liquid chromatography (HPLC) are used for the resolution of enantiomers on an industrial scale.
Purification and Crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Amlodipine Di-p-Toluoyl-D-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the dihydropyridine ring structure.
Substitution: Substitution reactions involving the aromatic rings can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the dihydropyridine ring, and substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-Amlodipine Di-p-Toluoyl-D-tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent and in the synthesis of various chiral compounds.
Biology: Studied for its effects on calcium channels and its potential use in biological assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves its interaction with calcium channels. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Amlodipine Di-p-Toluoyl-D-tartrate: The enantiomer of (S)-Amlodipine with similar chemical properties but different pharmacological effects.
Amlodipine Besylate: Another salt form of amlodipine commonly used in pharmaceuticals.
Nifedipine: A related dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness
(S)-Amlodipine Di-p-Toluoyl-D-tartrate is unique due to its enhanced stability and solubility compared to other forms of amlodipine. Its chiral purity also provides specific pharmacological advantages, making it a valuable compound in both research and therapeutic contexts.
Propriétés
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMFRGMUDAJQAA-CJSNSBGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747028 |
Source


|
| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215226-53-1 |
Source


|
| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

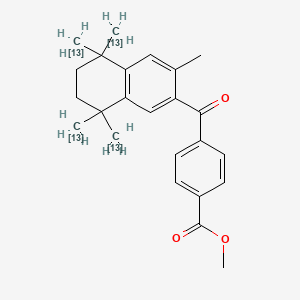

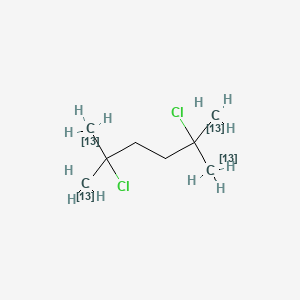

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
